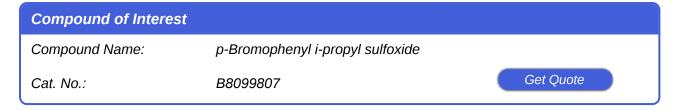


# In-Depth Technical Guide: Crystal Structure of (R)-p-Bromophenyl Isopropyl Sulfoxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of (R)-p-bromophenyl isopropyl sulfoxide, a chiral organosulfur compound of interest in stereoselective synthesis and drug design. The following sections present its crystallographic data, key structural features, and the experimental protocols utilized for its characterization.

# **Core Crystallographic Data**

The crystal structure of (R)-p-bromophenyl isopropyl sulfoxide was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2<sub>1</sub>2<sub>1</sub>2<sub>1</sub> with one molecule in the asymmetric unit. The crystallographic data and refinement details are summarized in the table below.



Chemical Formula         CoHulBrOS           Formula Weight         247.15           Crystal System         Orthorhombic           Space Group         P212121           a (Å)         5.869(1)           b (A)         8.878(2)           c (Å)         18.798(4)           σ (*)         90           β (*)         90           γ (*)         90           Volume (ų)         979.1(3)           Z         4           Density (calculated) (Mg/m³)         1.677           Absorption Coefficient (mm⁻¹)         4.878           F(000)         496           Crystal Size (mm³)         0.30 x 0.25 x 0.20           θ range for data collection (*)         2.29 to 27.50           Index ranges         -7 ≤ fi ≤ 7, -11 ≤ k ≤ 11, -24 ≤ 1 ≤ 24           Reflections collected         8145           Independent reflections         2241 [R(int) = 0.041]           Completeness to θ = 27.50°         99.8 %           Refinement method         Full-matrix least-squares on F²	Parameter	Value
Crystal System       Orthorhombic         Space Group       P2:2:2:1         a (Å)       5.869(1)         b (Å)       8.878(2)         c (Å)       18.798(4) $\alpha$ (°)       90 $\beta$ (°)       90         Volume (ų)       979.1(3)         Z       4         Density (calculated) (Mg/m³)       1.677         Absorption Coefficient (mm⁻¹)       4.878         F(000)       496         Crystal Size (mm³)       0.30 x 0.25 x 0.20 $\theta$ range for data collection (°)       2.29 to 27.50         Index ranges $-7 \le h \le 7, -11 \le k \le 11, -24 \le l \le 24$ Reflections collected       8145         Independent reflections       2241 [R(int) = 0.041]         Completeness to $\theta$ = 27.50°       99.8 %         Refinement method       Full-matrix least-squares on F²	Chemical Formula	C <sub>9</sub> H <sub>11</sub> BrOS
Space Group       P2:12:12:1         a (Å)       5.869(1)         b (Å)       8.878(2)         c (Å)       18.798(4)         α (°)       90         β (°)       90         γ (°)       90         Volume (ų)       979.1(3)         Z       4         Density (calculated) (Mg/m³)       1.677         Absorption Coefficient (mm⁻¹)       4.878         F(000)       496         Crystal Size (mm³)       0.30 × 0.25 × 0.20         θ range for data collection (°)       2.29 to 27.50         Index ranges $-7 \le h \le 7$ , $-11 \le k \le 11$ , $-24 \le l \le 24$ Reflections collected       8145         Independent reflections       2241 [R(int) = 0.041]         Completeness to $\theta = 27.50^\circ$ 99.8 %         Refinement method       Full-matrix least-squares on F²	Formula Weight	247.15
a (Å) $5.869(1)$ b (Å) $8.878(2)$ c (Å) $18.798(4)$ $\alpha$ (°) $90$ $\beta$ (°) $90$ Volume (ų) $979.1(3)$ Z $4$ Density (calculated) (Mg/m³) $1.677$ Absorption Coefficient (mm⁻¹) $4.878$ F(000) $496$ Crystal Size (mm³) $0.30 \times 0.25 \times 0.20$ $\theta$ range for data collection (°) $2.29$ to $27.50$ Index ranges $-7 \le h \le 7$ , $-11 \le k \le 11$ , $-24 \le l \le 24$ Reflections collected $8145$ Independent reflections $2241$ [R(int) = $0.041$ ]         Completeness to $\theta = 27.50^\circ$ $99.8\%$ Refinement method       Full-matrix least-squares on F²	Crystal System	Orthorhombic
b (Å)       8.878(2)         c (Å)       18.798(4)         α (°)       90         β (°)       90         Volume (Å3)       979.1(3)         Z       4         Density (calculated) (Mg/m³)       1.677         Absorption Coefficient (mm⁻¹)       4.878         F(000)       496         Crystal Size (mm³)       0.30 x 0.25 x 0.20         θ range for data collection (°)       2.29 to 27.50         Index ranges       -7 ≤ h ≤ 7, -11 ≤ k ≤ 11, -24 ≤ l ≤ 24         Reflections collected       8145         Independent reflections       2241 [R(int) = 0.041]         Completeness to $\theta = 27.50^{\circ}$ 99.8 %         Refinement method       Full-matrix least-squares on F²	Space Group	P212121
c (Å)       18.798(4) $\alpha$ (°)       90 $\beta$ (°)       90 $\gamma$ (°)       90         Volume (ų)       979.1(3)         Z       4         Density (calculated) (Mg/m³)       1.677         Absorption Coefficient (mm⁻¹)       4.878         F(000)       496         Crystal Size (mm³)       0.30 x 0.25 x 0.20 $\theta$ range for data collection (°)       2.29 to 27.50         Index ranges $-7 \le h \le 7$ , $-11 \le k \le 11$ , $-24 \le l \le 24$ Reflections collected       8145         Independent reflections       2241 [R(int) = 0.041]         Completeness to $\theta$ = 27.50°       99.8 %         Refinement method       Full-matrix least-squares on F²	a (Å)	5.869(1)
α (°)       90         β (°)       90         γ (°)       90         Volume (ų)       979.1(3)         Z       4         Density (calculated) (Mg/m³)       1.677         Absorption Coefficient (mm⁻¹)       4.878         F(000)       496         Crystal Size (mm³)       0.30 x 0.25 x 0.20         θ range for data collection (°)       2.29 to 27.50         Index ranges $-7 \le h \le 7$ , $-11 \le k \le 11$ , $-24 \le l \le 24$ Reflections collected       8145         Independent reflections       2241 [R(int) = 0.041]         Completeness to $\theta = 27.50^\circ$ 99.8 %         Refinement method       Full-matrix least-squares on F²	b (Å)	8.878(2)
β (°)       90         y (°)       90         Volume (ų)       979.1(3)         Z       4         Density (calculated) (Mg/m³)       1.677         Absorption Coefficient (mm $^{-1}$ )       4.878         F(000)       496         Crystal Size (mm³)       0.30 x 0.25 x 0.20         θ range for data collection (°)       2.29 to 27.50         Index ranges $-7 \le h \le 7$ , $-11 \le k \le 11$ , $-24 \le l \le 24$ Reflections collected       8145         Independent reflections       2241 [R(int) = 0.041]         Completeness to $\theta = 27.50^{\circ}$ 99.8 %         Refinement method       Full-matrix least-squares on F²	c (Å)	18.798(4)
y (°)       90         Volume (ų)       979.1(3)         Z       4         Density (calculated) (Mg/m³)       1.677         Absorption Coefficient (mm⁻¹)       4.878         F(000)       496         Crystal Size (mm³)       0.30 x 0.25 x 0.20 $\theta$ range for data collection (°)       2.29 to 27.50         Index ranges $-7 \le h \le 7$ , $-11 \le k \le 11$ , $-24 \le l \le 24$ Reflections collected       8145         Independent reflections       2241 [R(int) = 0.041]         Completeness to $\theta = 27.50^{\circ}$ 99.8 %         Refinement method       Full-matrix least-squares on F²	α (°)	90
Volume (ų)       979.1(3)         Z       4         Density (calculated) (Mg/m³)       1.677         Absorption Coefficient (mm $^{-1}$ )       4.878         F(000)       496         Crystal Size (mm³)       0.30 × 0.25 × 0.20 $\theta$ range for data collection (°)       2.29 to 27.50         Index ranges $-7 \le h \le 7, -11 \le k \le 11, -24 \le l \le 24$ Reflections collected       8145         Independent reflections       2241 [R(int) = 0.041]         Completeness to $\theta = 27.50^{\circ}$ 99.8 %         Refinement method       Full-matrix least-squares on F²	β (°)	90
Z4Density (calculated) (Mg/m³)1.677Absorption Coefficient (mm⁻¹)4.878 $F(000)$ 496Crystal Size (mm³) $0.30 \times 0.25 \times 0.20$ $\theta$ range for data collection (°) $2.29$ to $27.50$ Index ranges $-7 \le h \le 7$ , $-11 \le k \le 11$ , $-24 \le l \le 24$ Reflections collected $8145$ Independent reflections $2241$ [R(int) = $0.041$ ]Completeness to $\theta = 27.50^\circ$ $99.8\%$ Refinement methodFull-matrix least-squares on $F^2$	y (°)	90
Density (calculated) (Mg/m³) 1.677  Absorption Coefficient (mm $^{-1}$ ) 4.878  F(000) 496  Crystal Size (mm³) 0.30 × 0.25 × 0.20 $\theta$ range for data collection (°) 2.29 to 27.50  Index ranges $-7 \le h \le 7$ , $-11 \le k \le 11$ , $-24 \le l \le 24$ Reflections collected 8145  Independent reflections 2241 [R(int) = 0.041]  Completeness to $\theta$ = 27.50° 99.8 %  Refinement method Full-matrix least-squares on F²	Volume (ų)	979.1(3)
Absorption Coefficient (mm $^{-1}$ )  4.878  F(000)  496  Crystal Size (mm $^{3}$ )  0.30 x 0.25 x 0.20 $\theta$ range for data collection (°)  2.29 to 27.50  Index ranges $-7 \le h \le 7, -11 \le k \le 11, -24 \le l \le 24$ Reflections collected  8145  Independent reflections  2241 [R(int) = 0.041]  Completeness to $\theta$ = 27.50°  99.8 %  Refinement method  Full-matrix least-squares on F <sup>2</sup>	Z	4
F(000) $496$ Crystal Size (mm³) $0.30 \times 0.25 \times 0.20$ $\theta$ range for data collection (°) $2.29$ to $27.50$ Index ranges $-7 \le h \le 7$ , $-11 \le k \le 11$ , $-24 \le l \le 24$ Reflections collected $8145$ Independent reflections $2241$ [R(int) = $0.041$ ]Completeness to $\theta = 27.50^{\circ}$ $99.8\%$ Refinement methodFull-matrix least-squares on F²	Density (calculated) (Mg/m³)	1.677
Crystal Size (mm³) $0.30 \times 0.25 \times 0.20$ $\theta$ range for data collection (°) $2.29$ to $27.50$ Index ranges $-7 \le h \le 7$ , $-11 \le k \le 11$ , $-24 \le l \le 24$ Reflections collected $8145$ Independent reflections $2241$ [R(int) = $0.041$ ]  Completeness to $\theta = 27.50^{\circ}$ $99.8\%$ Refinement method Full-matrix least-squares on F²	Absorption Coefficient (mm <sup>-1</sup> )	4.878
$\theta$ range for data collection (°)  Index ranges $-7 \le h \le 7$ , $-11 \le k \le 11$ , $-24 \le l \le 24$ Reflections collected  8145  Independent reflections  2241 [R(int) = 0.041]  Completeness to $\theta = 27.50^{\circ}$ 99.8 %  Refinement method  Full-matrix least-squares on F <sup>2</sup>	F(000)	496
Index ranges $-7 \le h \le 7$ , $-11 \le k \le 11$ , $-24 \le l \le 24$ Reflections collected $8145$ Independent reflections $2241 \ [R(int) = 0.041]$ Completeness to $\theta = 27.50^{\circ}$ $99.8 \%$ Refinement methodFull-matrix least-squares on F²	Crystal Size (mm³)	0.30 x 0.25 x 0.20
Reflections collected8145Independent reflections $2241 [R(int) = 0.041]$ Completeness to $\theta = 27.50^{\circ}$ $99.8 \%$ Refinement methodFull-matrix least-squares on $F^2$	θ range for data collection (°)	2.29 to 27.50
Independent reflections $2241  [R(int) = 0.041]$ Completeness to $\theta = 27.50^{\circ}$ $99.8  \%$ Refinement methodFull-matrix least-squares on F²	Index ranges	-7 ≤ h ≤ 7, -11 ≤ k ≤ 11, -24 ≤ l ≤ 24
Completeness to $\theta$ = 27.50° 99.8 %  Refinement method Full-matrix least-squares on F <sup>2</sup>	Reflections collected	8145
Refinement method Full-matrix least-squares on F <sup>2</sup>	Independent reflections	2241 [R(int) = 0.041]
· · · · · · · · · · · · · · · · · · ·	Completeness to θ = 27.50°	99.8 %
Data / restraints / narameters 2241 / 0 / 119	Refinement method	Full-matrix least-squares on F <sup>2</sup>
2271 / 0 / 110	Data / restraints / parameters	2241 / 0 / 119



Goodness-of-fit on F <sup>2</sup>	1.05
Final R indices [I>2σ(I)]	R1 = 0.027, wR2 = 0.063
R indices (all data)	R1 = 0.033, wR2 = 0.066
Absolute structure parameter	0.01(2)
Largest diff. peak and hole (e.Å <sup>-3</sup> )	0.42 and -0.47

# **Selected Bond Lengths and Angles**

The molecular structure of (R)-p-bromophenyl isopropyl sulfoxide features a tetrahedral sulfur atom bonded to the p-bromophenyl group, an isopropyl group, and an oxygen atom. Key intramolecular distances and angles are presented below.

Bond	Length (Å)
S(1)-O(1)	1.498(2)
S(1)-C(1)	1.791(3)
S(1)-C(7)	1.812(3)
Br(1)-C(4)	1.907(3)

Angle	(°)
O(1)-S(1)-C(1)	106.8(1)
O(1)-S(1)-C(7)	106.3(1)
C(1)-S(1)-C(7)	99.7(1)
C(2)-C(1)-S(1)	119.8(2)
C(6)-C(1)-S(1)	120.3(2)
C(8)-C(7)-S(1)	110.1(2)
C(9)-C(7)-S(1)	108.4(2)



### **Experimental Protocols**

The synthesis and structural determination of (R)-p-bromophenyl isopropyl sulfoxide involved the following key steps:

#### **Synthesis and Crystallization**

(R)-p-bromophenyl isopropyl sulfoxide was synthesized via the asymmetric oxidation of the corresponding sulfide. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution of the compound.

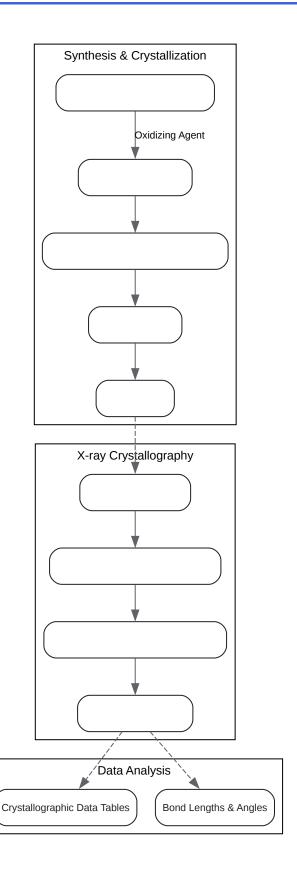
#### X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. Data were collected at room temperature using graphite-monochromated Mo-K $\alpha$  radiation ( $\lambda$  = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

## Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of (R)-p-bromophenyl isopropyl sulfoxide.





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Experimental workflow for the crystal structure determination.



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